molecular formula C8H10ClNO2 B8350658 ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B8350658
M. Wt: 187.62 g/mol
InChI Key: CXQFTXBTQJDYOH-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H10ClNO2/c1-3-12-8(11)7-4-6(9)5(2)10-7/h4,10H,3H2,1-2H3

InChI Key

CXQFTXBTQJDYOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N1)C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-Chlorosuccinimide (0.67 g, 5.08 mmol) was added to a solution of ethyl 5-methyl-1H-pyrrole-2-carboxylate (Intermediate 29, 0.65 g, 4.23 mmol) in chloroform (20 ml). The reaction was warmed to 40° C. and stirred for 4 h, then poured to a beaker containing 2 N NaOH (20 ml) at 0° C. The layers were separated and the aqueous layer was extracted with chloroform 3 times. The combined organic extracts were dried over magnesium sulfate and concentrated. The resultant off-white solid was purified by flash chromatography (hexanes/EtOAc, 16:1) to give the title product as a white solid (0.3 g, 38%). MS (ES): 188 (M+1) for C8H10ClNO2; NMR (CDCl3): 1.34 (t, 3H), 2.27 (s, 3H), 4.30 (q, 2H), 6.76 (s, 1H), 9.07 (brs, 1H).
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
38%

Synthesis routes and methods II

Procedure details

N-Chlorosuccinimide (0.67 g, 5.08 mmol) was added to a solution of ethyl 5 -methyl-1H-pyrrole-2-carboxylate (Intermediate 3; 0.65 g, 4.23 mmol) in chloroform (20 ml). The reaction was warmed to 40° C. and stirred for 4 h, then poured to a beaker containing 2 N NaOH (20 ml) at 0° C. The layers were separated and the aqueous layer was extracted with chloroform (×3). The combined organic extracts were dried over magnesium sulfate and concentrated. The resultant off-white solid was purified by flash chromatography (hexanes/EtOAc, 16:1) to give the title product as a white solid (0.3 g, 38%). MS (ES): 188 (M+1) for C8H10ClNO2; NMR (CDCl3): 1.34 (t, 3H), 2.27 (s, 3H), 4.30 (q, 2H), 6.76 (s, 1H), 9.07 (brs, 1H).
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
38%

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